Benzo[d]isoxazole-3,4-diamine
Description
Structure
2D Structure
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1,2-benzoxazole-3,4-diamine |
InChI |
InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,8H2,(H2,9,10) |
InChI Key |
DUBQFUDVZCKUMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)ON=C2N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzo D Isoxazole 3,4 Diamine and Its Structural Analogues
Strategic Approaches to the Core Benzo[d]isoxazole Framework
Cyclization Reactions: Intramolecular and Intermolecular Pathways
Cyclization reactions represent a fundamental and widely employed strategy for constructing the benzo[d]isoxazole core. These reactions can be broadly categorized into intramolecular pathways, where a single molecule undergoes ring closure, and intermolecular pathways, where two or more molecules combine to form the ring system.
C-O and N-O Bond Formation Strategies
The formation of the isoxazole (B147169) ring is contingent on the successful construction of a nitrogen-oxygen (N-O) bond and a carbon-oxygen (C-O) bond.
N-O Bond Formation: A novel method for intramolecular N-O bond formation has been developed for the synthesis of N-substituted isoxazolidines, which are reduced analogues of isoxazoles. This strategy involves the exo-tet mode nucleophilic attack of a secondary amine on a silyl (B83357) peroxide. acs.org The precursor N-sulfonyl silylperoxyamines are readily assembled and, upon treatment with thiolate anions, the amines are released to initiate cyclization. acs.org While this specific method yields isoxazolidines, the principle of intramolecular cyclization via N-O bond formation is a key concept that can be adapted for the synthesis of the more oxidized isoxazole ring system. acs.org
C-O Bond Formation: The C-O bond is often formed through the reaction of a hydroxylamine (B1172632) derivative with a suitable carbonyl-containing substrate. A classic example is the condensation of a 1,3-dicarbonyl compound with hydroxylamine. youtube.com In the context of benzo[d]isoxazoles, this can involve an ortho-substituted phenol (B47542) where the phenolic oxygen becomes part of the newly formed heterocyclic ring. For instance, the cyclization of an ortho-hydroxyaryl oxime involves the attack of the phenolic oxygen onto the oxime's carbon atom, leading to the fused ring system.
Ring-Closing Reactions Involving o-Substituted Aryl Oximes
The ring-closing of ortho-substituted aryl oximes is a direct and effective method for synthesizing the benzo[d]isoxazole skeleton. Electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, for example, can be induced by reagents like iodine monochloride (ICl) to produce highly substituted isoxazoles. organic-chemistry.org This methodology is versatile and tolerates a wide variety of functional groups. organic-chemistry.org
A particularly innovative strategy involves the skeletal editing of benzofurans. Through oxidative cleavage, the benzofuran (B130515) heteroarene core is transformed into a ring-opened oxime intermediate. This intermediate can then be diverted to undergo ring closure to furnish benzisoxazoles. researchgate.net This approach represents a powerful way to generate structural diversity from existing complex molecules.
Furthermore, a one-pot oxidation and cyclization sequence starting from propargylamines has been developed. organic-chemistry.orgthieme-connect.de The propargylamine (B41283) is first oxidized to the corresponding oxime, which then undergoes a copper-catalyzed intramolecular cyclization to yield the isoxazole product. organic-chemistry.orgthieme-connect.de The copper catalyst is crucial as it facilitates the isomerization of the E-oxime isomer to the more reactive Z-isomer, ensuring complete conversion. organic-chemistry.org
| Starting Material | Reagents/Conditions | Product Type | Yield (%) | Ref |
| 2-Alkyn-1-one O-methyl oxime | ICl, CH2Cl2 | 4-Iodoisoxazole | up to 99% | organic-chemistry.org |
| Propargylamine | m-CPBA, then CuCl | 5-Substituted Isoxazole | up to 86% | organic-chemistry.org |
| Benzofuran | Oxidative cleavage, then cyclization | Benzisoxazole | N/A | researchgate.net |
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is one of the most powerful and widely used methods for constructing five-membered heterocyclic rings like isoxazoles. researchgate.netresearchgate.netnih.gov This reaction typically involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. researchgate.net
A highly effective approach for the synthesis of benzisoxazoles utilizes the [3+2] cycloaddition of in situ generated nitrile oxides and arynes. nih.gov In this method, both highly reactive intermediates are generated simultaneously under mild conditions from readily prepared chlorooximes and ortho-(trimethylsilyl)aryl triflates using a fluoride (B91410) source like cesium fluoride (CsF). nih.gov The fluoride ion acts as both a nucleophile to trigger aryne formation and a base to generate the nitrile oxide. nih.gov This strategy provides a novel and direct route to a variety of functionalized benzisoxazoles. nih.gov
Optimization of this reaction has shown that slowly adding the chlorooxime to the aryne precursor and fluoride source can significantly improve yields by minimizing the self-dimerization of the nitrile oxide. nih.gov
| Aryne Precursor | Chlorooxime | Conditions | Product | Yield (%) | Ref |
| o-(Trimethylsilyl)phenyl triflate | 4-Chlorobenzohydroximoyl chloride | CsF, MeCN, 2.5 h addition | 3-(4-Chlorophenyl)benzo[d]isoxazole | 90 | nih.gov |
| 3,4-Dimethoxy-o-(trimethylsilyl)phenyl triflate | 4-Chlorobenzohydroximoyl chloride | CsF, MeCN | 3-(4-Chlorophenyl)-5,6-dimethoxybenzo[d]isoxazole | 65 | nih.gov |
| 4-Fluoro-o-(trimethylsilyl)phenyl triflate | 4-Chlorobenzohydroximoyl chloride | CsF, MeCN | 3-(4-Chlorophenyl)-5-fluorobenzo[d]isoxazole | 74 | nih.gov |
Multi-Component Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular diversity. nih.gov Several MCRs have been developed for the synthesis of isoxazole rings, providing a powerful strategy for accessing structural analogues of benzo[d]isoxazole-3,4-diamine.
One such approach is a three-component reaction between an aldehyde, hydroxylamine hydrochloride, and an active methylene (B1212753) compound like malononitrile. nih.gov This method, conducted in an environmentally friendly glycerol/potassium carbonate medium at room temperature, affords novel 5-amino-isoxazole-4-carbonitriles in good yields and short reaction times. nih.gov Another variation employs an acidic ionic liquid as a catalyst for the reaction of aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride to produce isoxazol-5(4H)-ones. scielo.br These MCRs demonstrate the versatility of combining simple building blocks to construct the isoxazole core efficiently.
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product Type | Yield (%) | Ref |
| 4-Chlorobenzaldehyde | Malononitrile | K2CO3/Glycerol | 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile | 94 | nih.gov |
| Benzaldehyde | Ethyl acetoacetate | Acidic Ionic Liquid/EtOH | 4-Benzylidene-3-methylisoxazol-5(4H)-one | 76 | scielo.br |
| 4-Nitrobenzaldehyde | Malononitrile | K2CO3/Glycerol | 5-Amino-3-(4-nitrophenyl)isoxazole-4-carbonitrile | 92 | nih.gov |
Annulation Chemistry for Benzofused Isoxazoles
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are particularly suited for the synthesis of benzofused heterocycles like benzo[d]isoxazole.
A prominent example is a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. rsc.org This method activates the C-H bonds ortho to the oxygen of the N-O bond in the phenoxyacetamide, enabling the simultaneous construction of a C-C and a C=N bond to form the 1,2-benzisoxazole (B1199462) ring system. rsc.org This process is highly valuable as it has been successfully applied to the synthesis of active pharmaceutical intermediates. rsc.org
Radical annulation reactions also provide a modern approach to these structures. A tert-butyl nitrite-induced radical nitrile oxidation cycloaddition has been developed to synthesize isoxazole/isoxazoline-fused benzo 6/7/8-membered oxacyclic ketones, which are complex analogues. mdpi.com Another strategy involves a copper-mediated [3+2] radical annulation of alkenes with α-nitrobenzyl bromides to produce 2-isoxazoline N-oxides, which can be readily converted to isoxazoles. nih.gov Furthermore, a one-pot sequence involving nitration and annulation has been used to synthesize isoxazole-fused tricyclic quinazoline (B50416) alkaloids from propargyl-substituted methyl azaarenes, using tert-butyl nitrite (B80452) as both a radical initiator and the N-O source. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Annulation Type | Product Type | Ref |
| N-Phenoxyacetamide | Aldehyde | Pd(OAc)2, Ag2CO3 | [4+1] | 1,2-Benzisoxazole | rsc.org |
| Ethyl 2-(2-formylphenoxy)acrylate | tert-Butyl nitrite | TBN, DCE | Radical Nitrile Oxidation Cycloaddition | Chromeno[3,2-c]isoxazole | mdpi.com |
| 2-Methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one | tert-Butyl nitrite | TBN, NCS, AcOH | Nitration/Annulation | Isoxazolo[3',4':3,4]pyrrolo[2,1-b]quinazolin-6-one | nih.gov |
Photochemical Approaches to Benzo[d]isoxazole Rings
Photochemical reactions offer a unique and powerful tool for the synthesis of isoxazole rings, often proceeding under mild conditions. The intrinsic photoreactivity of isoxazoles can be harnessed to induce rearrangements and form key intermediates. nih.govrsc.org For instance, UV irradiation of certain substituted isoxazoles can lead to the formation of nitrenes and azirines as reactive intermediates. nih.gov While direct photochemical synthesis of this compound is not extensively documented, photochemical methods can be employed to generate precursors. For example, the photochemistry of 1,3-benzoxazole, a related isomer, has been shown to yield 2-isocyanophenol upon UV irradiation. uc.pt This transformation highlights the potential of light-induced reactions to manipulate the isoxazole core and introduce functionalities that could be further elaborated to the desired diamine. The development of photochemical methods that allow for the regioselective introduction of nitrogen-containing substituents onto the benzene (B151609) ring prior to or during isoxazole formation is an area of ongoing research.
Installation of Diamine Functionality: Specific Strategies for 3,4-Substitution
A critical step in the synthesis of the target molecule is the introduction of two amino groups at the 3 and 4-positions of the benzo[d]isoxazole ring. This can be achieved through various strategies, primarily involving the reduction of nitro precursors or direct amination reactions.
Approaches from Nitro Precursors via Reduction
A common and effective method for introducing amino groups onto an aromatic ring is through the reduction of nitro groups. In the context of this compound synthesis, this would typically involve the preparation of a 3,4-dinitrobenzo[d]isoxazole or a 4-nitro-3-aminobenzo[d]isoxazole precursor. The synthesis of polysubstituted phenylisoxazoles, including 4-nitro-3-phenylisoxazole derivatives, has been reported through [3+2] cycloaddition reactions, demonstrating the feasibility of accessing nitro-substituted isoxazole scaffolds. rsc.org
| Precursor Type | Reducing Agent/System | Product | Notes |
| Dinitrobenzo[d]isoxazole | H₂, Pd/C | This compound | Catalytic hydrogenation is often a clean and efficient method. |
| Dinitrobenzo[d]isoxazole | SnCl₂/HCl | This compound | A classical method for nitro group reduction. |
| Dinitrobenzo[d]isoxazole | Fe/HCl or Fe/NH₄Cl | This compound | Often used in industrial settings due to low cost. |
| Nitro-aminobenzo[d]isoxazole | H₂, Raney Ni | This compound | Raney Nickel is another effective hydrogenation catalyst. |
Direct Amination Strategies
Directly introducing an amino group onto the benzo[d]isoxazole ring, particularly at the less reactive 4-position, presents a significant challenge. However, modern synthetic chemistry offers several powerful methods for direct amination. Copper-catalyzed direct amination of ortho-functionalized haloarenes using sodium azide (B81097) as the amino source has been developed. lookchem.comnih.gov This protocol involves a one-pot Ullmann-type coupling followed by in situ reduction of the resulting azide. While not specifically demonstrated on a benzo[d]isoxazole system, this method could potentially be adapted for the amination of a 4-halobenzo[d]isoxazole derivative.
Furthermore, isoxazoles themselves can act as amination reagents for alkynes in the presence of transition metal catalysts, leading to the formation of various N-heterocycles. researchgate.netrsc.org This reactivity highlights the potential for developing novel intramolecular amination strategies starting from appropriately functionalized isoxazole precursors.
Catalytic Transformations in this compound Synthesis
Catalysis, particularly using transition metals, plays a pivotal role in the efficient and selective synthesis of complex organic molecules like this compound.
Transition-Metal-Catalyzed Methodologies
Transition-metal-catalyzed reactions provide a powerful platform for the construction and functionalization of the benzo[d]isoxazole scaffold. Palladium-catalyzed reactions, in particular, have been instrumental in this field. rsc.orgresearchgate.net
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are crucial for the synthesis of functionalized benzo[d]isoxazoles.
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds and is highly relevant for the synthesis of this compound. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of aryl halides or triflates with a wide range of amines, including ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org A plausible strategy for the target molecule would involve the sequential or double Buchwald-Hartwig amination of a 3,4-dihalobenzo[d]isoxazole. The development of specialized ligands has significantly expanded the scope of this reaction to include challenging substrates and has enabled amination of various heterocycles. nih.govresearchgate.net
| Reaction | Reactants | Catalyst/Ligand System | Product |
| Buchwald-Hartwig Amination | 3,4-Dihalobenzo[d]isoxazole + Amine | Pd catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., a biarylphosphine) | This compound |
| Buchwald-Hartwig Amination | 4-Halo-3-aminobenzo[d]isoxazole + Amine | Pd catalyst + Ligand | This compound |
The Suzuki-Miyaura coupling is another powerful tool that can be indirectly applied to introduce amino functionalities. For instance, a 4-halobenzo[d]isoxazole could be coupled with a boronic acid or ester containing a protected amino group. Subsequent deprotection would then yield the desired amine.
The Stille and Negishi couplings also offer viable routes. A Stille coupling would involve an organotin reagent, while a Negishi coupling would utilize an organozinc reagent. These reactions can be employed to introduce a variety of functional groups that can be subsequently converted to amines.
The following table summarizes the key features of these palladium-catalyzed cross-coupling reactions in the context of synthesizing amino-substituted benzo[d]isoxazoles.
| Coupling Reaction | Organometallic Reagent | Electrophile | Key Features |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Aryl/heteroaryl halide or triflate | Mild reaction conditions, high functional group tolerance, commercially available reagents. |
| Stille | Organotin | Aryl/heteroaryl halide or triflate | Tolerant of a wide range of functional groups, but toxicity of tin reagents is a concern. |
| Negishi | Organozinc | Aryl/heteroaryl halide or triflate | High reactivity, often proceeds with high stereospecificity. |
| Buchwald-Hartwig | Amine | Aryl/heteroaryl halide or triflate | Direct formation of C-N bonds, wide range of amine coupling partners. |
Copper-Mediated/Catalyzed Reactions
Copper catalysis represents a significant and versatile tool in the synthesis of isoxazole and benzo[d]isoxazole scaffolds. These reactions are valued for their efficiency and ability to facilitate bond formations that are otherwise challenging. Copper catalysts, in various oxidation states, can promote cycloaddition reactions, cross-coupling, and annulation pathways under relatively mild conditions.
For instance, the synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through a [3 + 2]-cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds. While this reaction can proceed without a catalyst, the addition of copper catalysts allows the reaction to occur at room temperature, significantly improving both the yield and the regioselectivity of the desired isoxazole products. beilstein-journals.org This is particularly effective for reactions involving terminal alkynes to produce 3,5-disubstituted isoxazoles. beilstein-journals.org
In more complex systems, copper is often used in conjunction with other transition metals. A notable example is the palladium-copper-catalyzed desulfitative amination of a benzo[d]oxazole C–H bond, showcasing a sophisticated method for functionalizing the heterocyclic core. acs.org Furthermore, the CuI/N,N-dimethylglycine catalyst system has proven effective in intramolecular cross-coupling reactions to form complex fused heterocyclic systems, which can then be transformed into functionalized 1,4-benzodiazepine (B1214927) derivatives. nih.gov These methods highlight copper's role in enabling the construction of complex molecular architectures with high precision.
Table 1: Examples of Copper-Catalyzed Synthesis of Heterocyclic Analogues This table is generated based on data from syntheses of related heterocyclic compounds.
| Catalyst System | Reaction Type | Substrates | Key Advantage | Reference |
|---|---|---|---|---|
| Copper(II) | [3 + 2] Cycloaddition | Nitrile Oxides and Terminal Alkynes | Improves yield and regioselectivity at room temperature. | beilstein-journals.org |
| CuI / N,N-dimethylglycine | Intramolecular Cross-Coupling | 1-(2-bromobenzyl)azetidine-2-carboxamides | Facilitates C-N bond formation under mild conditions. | nih.gov |
| Palladium-Copper | Desulfitative Amination | Benzo[d]oxazole C–H bond | Enables direct functionalization of the heterocyclic core. | acs.org |
Nano-Nickel Ferrite (B1171679) Catalysis
In the pursuit of more sustainable catalytic processes, nano-catalysts have emerged as a highly promising alternative. Nano-nickel ferrite (NiFe₂O₄) particles, in particular, are gaining attention due to their unique magnetic properties, high stability, and excellent catalytic activity. uanl.mxsciforum.net These catalysts are part of a broader class of spinel ferrites that are effective in a range of organic transformations, including oxidation and dehydrogenation reactions. uanl.mx
Nano nickel-cobalt (B8461503) ferrite has been successfully employed as a heterogeneous catalyst in the one-pot, multi-component synthesis of various heterocyclic compounds like xanthenediones and acridinediones. scirp.org These reactions proceed with high yields under mild conditions. scirp.orgsemanticscholar.org While direct synthesis of this compound using this specific catalyst is not yet widely documented, its proven efficacy in constructing other complex heterocyclic systems suggests its potential for future applications in this area. scirp.orgresearchgate.net
Metal-Free Catalytic Systems and Organocatalysis
While metal catalysts offer powerful synthetic routes, concerns over their cost, toxicity, and potential for product contamination have driven the development of metal-free alternatives. nih.gov These approaches leverage either the inherent reactivity of the starting materials under specific conditions or the use of small organic molecules as catalysts (organocatalysis).
A prominent example of a catalyst-free system is the synthesis of isoxazole derivatives in water. nih.govmdpi.comresearchgate.net The reaction between 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride proceeds efficiently in aqueous media without any catalyst, offering high yields, mild reaction conditions, and a simple work-up procedure where the product often precipitates directly from the reaction mixture. mdpi.comresearchgate.net This approach is environmentally benign and avoids the issues associated with metal catalysts. nih.govmdpi.com
Organocatalysis provides another powerful metal-free strategy. For instance, the synthesis of isoxazole derivatives has been accomplished using 20 mol% of DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst in water, demonstrating a one-pot cascade reaction facilitated by a simple organic molecule. nih.gov In a different approach, a novel metal-free nanocatalyst, Fe₃O₄@SiO₂-imidazol-I, has been designed and applied to the synthesis of benzoxazole (B165842) derivatives, showcasing the potential of innovative, non-metallic catalytic materials. biolmolchem.com These metal-free methods represent a significant step towards safer and more sustainable chemical manufacturing. nih.govbiolmolchem.com
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into synthetic methodologies is crucial for modern, environmentally conscious chemical research and industry. For the synthesis of this compound and its analogues, this involves adopting techniques that enhance energy efficiency, utilize safer solvents, improve atom economy, and select sustainable reagents. The following sections detail specific strategies that align with these goals.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has become a cornerstone of green chemistry, offering a more efficient method of heating compared to conventional techniques. researchgate.netabap.co.in By directly coupling microwave energy with the molecules in the reaction mixture, this method provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. nih.govacs.org This acceleration often leads to higher product yields and can minimize the formation of by-products. abap.co.innih.gov
Numerous syntheses of isoxazole and related benzoxazole scaffolds have benefited from microwave irradiation. researchgate.netabap.co.in For example, a catalyst-free procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazoles was developed using microwave heating in a green water-isopropanol medium, with reactions completing in just 15 minutes. nih.gov In other cases, microwave assistance has enabled solvent-free condensation reactions to produce heterocyclic compounds in quantitative yields in under 20 minutes. researchgate.net The comparison between conventional heating and microwave-assisted synthesis for preparing isoxazole hydrazide inhibitors clearly demonstrates the superiority of the microwave method, which provides substantially better yields and shorter reaction times while avoiding unwanted side products. nih.gov
Table 2: Comparison of Conventional vs. Microwave Synthesis for Isoxazole Hydrazides This table is generated based on data for the synthesis of isoxazole hydrazide analogues, highlighting the advantages of microwave irradiation.
| Method | Reaction Time | Yield | Key Observation | Reference |
|---|---|---|---|---|
| Conventional Heating (Reflux) | Several hours | Lower | Formation of undesired isoxazolo[3,4-d]pyridazinone by-products. | nih.gov |
| Microwave-Assisted Synthesis (MARS) | 8-15 minutes | Substantially Better | Largely free of by-products, higher purity. | acs.orgnih.gov |
Solvent-Free or Aqueous Media Reactions
The choice of solvent is a critical factor in green chemistry, as organic solvents are often volatile, toxic, and contribute significantly to chemical waste. Consequently, there is a strong push towards using water as a reaction medium or eliminating solvents altogether. Water is an ideal green solvent as it is non-toxic, non-flammable, inexpensive, and environmentally safe. mdpi.comresearchgate.net
The synthesis of 5-arylisoxazole derivatives serves as an excellent example of an aqueous media reaction. This synthesis proceeds cleanly in water at 50°C, often without the need for a catalyst. mdpi.comresearchgate.net The reaction offers numerous advantages, including high yields, mild conditions, and an exceptionally easy work-up, as the products can often be isolated by simple filtration. mdpi.com Similarly, the development of catalyst-free, microwave-assisted procedures for benzoxazole analogues has been successful in mixed aqueous systems like water-IPA. nih.govacs.org
These methods demonstrate that water can be a highly effective medium for organic reactions, challenging the traditional reliance on organic solvents. The ability to perform these transformations in water or without any solvent significantly reduces the environmental impact of the synthetic process. mdpi.comresearchgate.net
Table 3: Synthesis of 5-Arylisoxazole Derivatives in Aqueous Media This table is generated based on data from the catalyst-free synthesis of 5-arylisoxazole derivatives in water.
| Aryl Group (in final product) | Reaction Time (hours) | Yield (%) | Reference |
|---|---|---|---|
| 4-Chlorophenyl | 2 | 95 | mdpi.com |
| 4-Methoxyphenyl | 2 | 92 | mdpi.com |
| 4-Bromophenyl | 2 | 93 | mdpi.com |
| Naphthalen-1-yl | 2 | 90 | mdpi.com |
Atom Economy and Sustainable Reagent Selection
Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating how much of the reactants' mass ends up in the final desired product. Syntheses with high atom economy are inherently less wasteful. Reaction types such as cycloadditions, rearrangements, and multicomponent reactions (MCRs) are highly desirable as they tend to be very atom-economical. semanticscholar.orgnih.gov The one-pot synthesis of xanthenes and other heterocycles using nano-ferrite catalysts is an example of an MCR that combines multiple starting materials into a single product in one step, maximizing efficiency. semanticscholar.org
Mechanistic Investigations of this compound Formation
The formation of the benzo[d]isoxazole ring system, a privileged scaffold in medicinal chemistry, proceeds through several intricate mechanistic pathways. While specific mechanistic studies on this compound are not extensively detailed in publicly available literature, the general mechanisms for the synthesis of the benzo[d]isoxazole core provide a strong foundation for understanding its formation. These investigations are crucial for optimizing reaction conditions, improving yields, and enabling the synthesis of diverse structural analogues. The primary methodologies for constructing the benzo[d]isoxazole skeleton involve cyclization reactions, with key strategies including 1,3-dipolar cycloadditions and transition metal-catalyzed annulations.
One of the most fundamental and widely employed methods for the synthesis of isoxazoles, including the benzo[d]isoxazole ring system, is the 1,3-dipolar cycloaddition. This reaction typically involves the in-situ generation of a nitrile oxide, which then reacts with a suitable dipolarophile. In the context of benzo[d]isoxazole synthesis, this could involve an ortho-functionalized benzene derivative. The reaction of a β-diketone with hydroxylamine, for instance, initially forms a monoxime intermediate. This intermediate subsequently cyclizes to a 5-hydroxy isoxazoline, which then dehydrates, often under acidic conditions, to yield the aromatic isoxazole ring. researchgate.net
Another powerful strategy involves the palladium-catalyzed [4+1] annulation of N-phenoxyacetamides with aldehydes. researchgate.net This method is notable for its efficiency in constructing the benzo[d]isoxazole ring through C-H bond activation. The proposed mechanism initiates with the formation of a palladacycle intermediate from the N-phenoxyacetamide. Concurrently, an acyl radical is generated from the aldehyde. The addition of this acyl radical to the arylpalladium(II) species leads to a Pd(IV) intermediate. Subsequent reductive elimination from this high-valent palladium species furnishes the desired benzo[d]isoxazole product and regenerates the active palladium catalyst. researchgate.net Kinetic isotopic effect experiments have been utilized to probe the rate-determining step of such reactions, with some studies suggesting that C-H bond cleavage is involved in this critical step. researchgate.net
The table below summarizes the key mechanistic pathways and the proposed intermediates in the formation of the benzo[d]isoxazole ring system.
| Mechanistic Pathway | Key Reactants/Precursors | Proposed Intermediates | Driving Force/Key Steps |
| 1,3-Dipolar Cycloaddition | β-Diketone, Hydroxylamine | Monoxime, 5-Hydroxy isoxazoline | Formation of nitrile oxide in situ, Cyclization, Dehydration researchgate.net |
| Palladium-Catalyzed [4+1] Annulation | N-Phenoxyacetamide, Aldehyde | Palladacycle, Acyl radical, Pd(IV) species | C-H activation, Radical addition, Reductive elimination researchgate.net |
| Enamine-Triggered [3+2] Cycloaddition | Aldehyde, N-Hydroximidoyl chloride, Triethylamine | Enamine, 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazole | Formation of enamine and 1,3-dipole, Cycloaddition, Oxidation researchwithrutgers.com |
Computational studies, such as those using Density Functional Theory (DFT), have provided further insights into these reaction mechanisms. For instance, DFT calculations support the formation of a Pd(IV) intermediate via an exergonic process in the palladium-catalyzed pathway. researchgate.net These theoretical investigations are invaluable for understanding the electronic and steric factors that govern the regioselectivity and efficiency of the cyclization process.
A variation of the cycloaddition approach is the enamine-triggered [3+2] cycloaddition. In this metal-free method, an aldehyde reacts with a secondary amine like pyrrolidine (B122466) to form a nucleophilic enamine in situ. This enamine then acts as the dipolarophile, reacting with a nitrile oxide generated from an N-hydroximidoyl chloride in the presence of a base such as triethylamine. The initial cycloadduct is a 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazole, which upon oxidation, yields the final 3,4-disubstituted isoxazole. researchwithrutgers.com This methodology offers a high-yielding and regiospecific route to functionalized isoxazoles.
Understanding these mechanistic details is paramount for the rational design of synthetic routes to novel benzo[d]isoxazole derivatives, including the specifically substituted this compound. Future research focusing on the specific mechanistic nuances of introducing the 3,4-diamine functionality onto the benzo[d]isoxazole core will be instrumental in advancing the synthetic accessibility of this important class of compounds.
Chemical Reactivity and Functionalization of Benzo D Isoxazole 3,4 Diamine
Reactions at the Amine Centers
The presence of two nucleophilic amine groups on the benzo[d]isoxazole core makes them prime sites for a variety of functionalization reactions.
Acylation and Alkylation Reactions
The amine centers of benzo[d]isoxazole-3,4-diamine readily undergo acylation and alkylation reactions. Acylation, the introduction of an acyl group (R-C=O), is typically achieved by reacting the diamine with acid chlorides or anhydrides. libretexts.org This reaction is a common strategy to produce amide derivatives. For instance, the reaction with an appropriate acid chloride can lead to the formation of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives. nih.gov
Alkylation, the addition of an alkyl group, can be accomplished using alkyl halides. libretexts.org However, a challenge in the alkylation of aromatic amines like those in this compound is the potential for polyalkylation, where multiple alkyl groups are added. libretexts.org This occurs because the initial alkylation can activate the ring towards further substitution. Careful control of reaction conditions is often necessary to achieve mono-alkylation.
A notable application of acylation is in the synthesis of potent biological agents. For example, the acylation of a benzo[d]isoxazole core followed by condensation has been used to create inhibitors of HIF-1α, a key target in cancer therapy. nih.gov
Table 1: Examples of Acylation and Alkylation Reactions
| Reactant | Reagent | Product Type | Reference |
| This compound | Acid Chloride | N-Acylthis compound | libretexts.org |
| This compound | Alkyl Halide | N-Alkylthis compound | libretexts.org |
| Benzo[d]isoxazole-3-carboxylic acid | Amine | N-Aryl/alkyl-benzo[d]isoxazole-3-carboxamide | nih.gov |
Condensation Reactions
Condensation reactions involving the amine groups of this compound are pivotal for the construction of new heterocyclic rings fused to the parent molecule. These reactions typically involve the reaction of the diamine with a compound containing two electrophilic centers, leading to the formation of a new ring through the expulsion of a small molecule like water.
A significant example is the synthesis of pyrrolidine-2,5-dione derivatives. nih.gov By reacting this compound with appropriate dicarbonyl compounds, a series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-diones have been prepared and investigated for their anticonvulsant properties. nih.gov
Furthermore, condensation reactions are a key step in multi-step syntheses of complex molecules. For example, the synthesis of certain N-phenylbenzo[d]isoxazole-3-carboxamide derivatives involves a condensation reaction as one of the crucial steps. nih.gov The versatility of this reaction allows for the creation of a wide array of fused heterocyclic systems with potential applications in medicinal chemistry. nanobioletters.com
Table 2: Examples of Condensation Reactions
| Reactant 1 | Reactant 2 | Product Type | Reference |
| This compound | Dicarbonyl Compound | Pyrrolidine-2,5-dione derivative | nih.gov |
| Benzo[d]isoxazole-3-carboxylic acid | Amine | N-phenylbenzo[d]isoxazole-3-carboxamide | nih.gov |
Diazotization and Azo-Coupling Reactions
The primary aromatic amine groups of this compound can undergo diazotization, a reaction with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. wikipedia.orgdtic.mil This diazonium salt is a highly reactive intermediate that can participate in various subsequent reactions.
One of the most important reactions of diazonium salts is azo-coupling. wikipedia.org In this electrophilic aromatic substitution reaction, the diazonium ion acts as an electrophile and attacks an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another amine, to form an azo compound (containing an -N=N- group). wikipedia.orgiipseries.org This reaction is the basis for the synthesis of a vast number of azo dyes. iipseries.org
The diazotization of a primary aromatic amine followed by coupling with an activated aromatic compound is a well-established method for creating azo compounds. researchgate.net While specific examples for this compound are not detailed in the provided search results, the general principles of diazotization and azo-coupling of aromatic amines are broadly applicable. wikipedia.orgresearchgate.net
Table 3: General Scheme of Diazotization and Azo-Coupling
| Step | Reactants | Product | General Description | Reference |
| 1. Diazotization | Aromatic Amine, Nitrous Acid | Diazonium Salt | Formation of a diazonium ion. | wikipedia.orgdtic.mil |
| 2. Azo-Coupling | Diazonium Salt, Activated Aromatic Compound | Azo Compound | Electrophilic aromatic substitution to form an azo linkage. | wikipedia.orgiipseries.org |
Reactions Involving the Isoxazole (B147169) Ring
The isoxazole ring of this compound also exhibits characteristic reactivity, including ring-opening and substitution reactions.
Ring-Opening Reactions and Rearrangements
The isoxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions. For instance, electron capture by isoxazole can lead to the cleavage of the O-N bond, opening the ring. nsf.gov Reductive ring-opening of isoxazoles can be achieved using various reagents, such as Mo(CO)₆/H₂O/MeCN, to produce enamines. beilstein-journals.org These intermediates can then be used in subsequent cyclization reactions to form new heterocyclic systems like pyridones. beilstein-journals.org
The stability of the isoxazole ring can be influenced by its substituents. In some cases, the ring-opening is a key step in the mechanism of action of biologically active molecules. For example, the antimicrobial activity of some isothiazolones (a related sulfur-containing heterocycle) is attributed to the cleavage of the N-S bond. researchgate.net While this is an analogy, it highlights the potential for ring-opening to be a crucial chemical event.
Nucleophilic Substitution on the Heterocyclic Moiety
Nucleophilic aromatic substitution (SNA_r) can occur on the isoxazole ring, particularly when it is activated by electron-withdrawing groups. For example, 5-nitroisoxazoles readily undergo S_NAr reactions with various nucleophiles. nih.gov In these reactions, the nitro group acts as a strong activating group and is displaced by the incoming nucleophile. This method has been used to synthesize a variety of isoxazole-based bivalent ligands. nih.gov
While the provided information does not specifically detail nucleophilic substitution on this compound itself, the principles of S_NAr on activated isoxazole rings are well-established. nih.gov The presence of the fused benzene (B151609) ring and the diamino substituents would influence the reactivity of the isoxazole moiety towards nucleophiles.
Electrophilic Substitution on the Heterocyclic Moiety
The isoxazole ring is an electron-deficient heterocycle, a characteristic that generally renders it unreactive towards electrophilic substitution. The reaction mechanism for electrophilic aromatic substitution involves the formation of a positively charged intermediate (an arenium ion), which is destabilized by the inherent electron-withdrawing nature of the nitrogen and oxygen atoms in the ring. masterorganicchemistry.com
Studies on simpler isoxazoles confirm that if electrophilic substitution does occur, it preferentially happens at the C4 position. reddit.com This is because the carbocation intermediate formed by attack at C4 is less destabilized compared to attack at C3 or C5. However, in the case of this compound, the C4 position is already substituted with an amino group. Further electrophilic attack on the heterocyclic moiety, such as at the C5 or C7 positions of the parent benzo[d]isoxazole system, is highly unlikely. Instead, the nitrogen atom of the isoxazole ring could potentially undergo reactions like protonation or alkylation, but this is generally less favored than reactions on the more nucleophilic exocyclic amino groups or the activated benzene ring.
Reactivity of the Fused Benzene Ring
In contrast to the deactivated heterocyclic moiety, the fused benzene ring in this compound is highly activated towards electrophilic aromatic substitution. This activation is primarily due to the powerful electron-donating effects of the amino group at the C4 position.
The substitution pattern on the benzene ring is dictated by the directing effects of its existing substituents. The principles of regioselectivity in electrophilic aromatic substitution provide a framework for predicting the outcome of such reactions. youtube.comlibretexts.org
Activating and Directing Effects : The 4-amino group is a potent activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system via resonance. This significantly stabilizes the arenium ion intermediate when the electrophile adds to the positions ortho or para to the amino group. libretexts.org In the this compound structure, the positions ortho to the 4-amino group are C5 and the already substituted C3. The position para is C7. Therefore, the 4-amino group strongly directs incoming electrophiles to the C5 and C7 positions.
Given these factors, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound are predicted to occur preferentially at the C7 and C5 positions.
Derivatization Strategies for this compound Analogues
The modification of the this compound scaffold is crucial for its development in various applications, including medicinal chemistry. rsc.orglifechemicals.com Derivatization can be achieved either by modifying the core structure after its synthesis or by constructing the ring system with pre-functionalized precursors.
Key strategies include:
Nucleophilic Aromatic Substitution (SNAr) : A common method to introduce the 3-amino group is through the nucleophilic displacement of a suitable leaving group, such as a halogen, from the C3 position. For instance, 3-chloro-1,2-benzisoxazole (B94866) can be treated with various amines, often under microwave irradiation, to efficiently yield a diverse library of 3-amino-substituted 1,2-benzisoxazoles. researchgate.net
Functionalization of the Amino Groups : The amino groups are primary sites for derivatization. The 3-amino group of isoxazole can serve as a starting point for synthesizing more complex molecules. sigmaaldrich.com For example, it can react with:
Sulfonyl chlorides to form sulfonamides.
Isocyanates or isothiocyanates to produce ureas and thioureas.
Carboxylic acids or their derivatives to form amides. This approach has been used to generate libraries of 3-amino-benzo[d]isoxazole based compounds that have been evaluated as kinase inhibitors. nih.gov
Palladium-Catalyzed Cross-Coupling : The introduction of substituents onto the isoxazole ring can be achieved using modern cross-coupling reactions. For example, 4-iodoisoxazoles, prepared via electrophilic cyclization, can undergo various palladium-catalyzed reactions to yield highly substituted isoxazoles. nih.gov
Multi-component Reactions : The synthesis of isoxazole derivatives can be accomplished through one-pot, multi-component reactions, which allow for the rapid assembly of complex molecules from simple building blocks. nih.govfrontiersin.org
A summary of derivatization approaches for related amino-isoxazole systems is presented below.
| Derivatization Strategy | Reagents/Conditions | Resulting Functional Group | Reference |
| Nucleophilic Substitution | 3-Chloro-1,2-benzisoxazole, Various Amines, Microwave | Substituted 3-Amino Group | researchgate.net |
| Sulfonylation | 3-Aminoisoxazole, Sulfonyl Chloride | N-Sulfonamide | sigmaaldrich.com |
| Urea Formation | 3-Aminoisoxazole, Isocyanate | N,N'-Disubstituted Urea | sigmaaldrich.com |
| Amide Coupling | 3-Amino-benzo[d]isoxazole, Carboxylic Acid | N-Acyl Amide | nih.gov |
| Cycloaddition Reactions | Nitrile Oxides, Alkenes/Alkynes | Substituted Isoxazole Core | nih.govnih.gov |
Chemo- and Regioselectivity in this compound Transformations
Chemoselectivity (which functional group reacts) and regioselectivity (where the reaction occurs) are paramount for the controlled transformation of a multifunctional molecule like this compound.
Chemoselectivity : The primary challenge in the chemistry of this compound is differentiating the two amino groups. The 4-amino group is a standard aniline-type amine. In contrast, the 3-amino group is part of an N-C=N system, analogous to an amidine, and is directly attached to the heterocyclic ring. This electronic difference leads to a disparity in their nucleophilicity. Studies on the related 5-amino-3-methyl-isoxazole-4-carboxylic acid have shown that the amino group on the isoxazole ring has a lower nucleophilicity due to its "imidic character" and the delocalization of its lone pair into the ring. mdpi.com This reduced reactivity makes it difficult to acylate under standard conditions. mdpi.com
By analogy, the 3-amino group of this compound is expected to be significantly less nucleophilic than the 4-amino group . This difference should allow for selective functionalization. Under carefully controlled, mild conditions, electrophilic reagents such as acyl chlorides would be expected to react preferentially at the more nucleophilic 4-amino position, leaving the 3-amino group intact.
Regioselectivity :
On the Benzene Ring : As detailed in section 3.3.1, electrophilic attack on the fused benzene ring is regioselectively directed to the C5 and C7 positions by the strong activating effect of the 4-amino group.
In Synthesis : The synthesis of substituted isoxazoles often relies on regioselective reactions. For example, the [2+3] cycloaddition of nitrile oxides with unsymmetrical alkenes or alkynes is a common and often highly regioselective method for constructing the isoxazole ring, allowing for precise placement of substituents at specific positions. nih.govnih.gov Similarly, when multiple reactive sites are present, as in the synthesis of complex fused heterocycles, the reaction conditions can be tuned to favor one regioisomeric product over others. mdpi.com
Advanced Spectroscopic and Analytical Characterization of Benzo D Isoxazole 3,4 Diamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for determining the primary structure of benzo[d]isoxazole derivatives. The chemical shifts (δ), multiplicities, and coupling constants in ¹H NMR spectra reveal the number and connectivity of protons, while ¹³C NMR spectra identify the different carbon environments within the molecule.
For instance, in the characterization of various isoxazole (B147169) derivatives, ¹H NMR spectra typically show aromatic protons in the range of δ 7.0–8.5 ppm. rsc.org The isoxazole proton itself often appears as a sharp singlet. rsc.org In substituted derivatives, the chemical shifts are influenced by the electronic nature of the substituents. rsc.org For example, the protons of a phenyl group attached to the isoxazole ring will show characteristic multiplets in the aromatic region. rsc.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms, including quaternary carbons, which are not visible in ¹H NMR. The carbon atoms of the benzo[d]isoxazole core and any attached functional groups resonate at characteristic frequencies, allowing for complete structural assignment. rsc.orgnih.gov The isoxazole ring carbons typically appear in the range of δ 95-175 ppm. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Isoxazole Derivatives Note: This table contains representative data for related isoxazole structures to illustrate typical chemical shift ranges, as specific data for Benzo[d]isoxazole-3,4-diamine is not publicly available.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 3,5-diphenylisoxazole | 7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H) rsc.org | 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 rsc.org |
| 5-(4-chlorophenyl)-3-phenylisoxazole | 7.87–7.83 (m, 2H, ArH), 7.79–7.75 (m, 2H, ArH), 7.50–7.44 (m, 5H, ArH), 6.81 (s, 1H, isoxazole-H) rsc.org | 169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8 rsc.org |
| 3-(benzo[d] rsc.orgnih.govdioxol-5-yl)-5-phenylisoxazole | 7.83–7.79 (m, 2H, ArH), 7.48–7.43 (m, 3H, ArH), 7.38–7.36 (m, 1H, ArH), 7.32 (dd, J = 8.0, 1.7 Hz, 1H, ArH), 6.88 (d, J = 8.4 Hz, 1H, ArH), 6.73 (s, 1H, isoxazole-H), 6.01 (s, 2H, CH2) rsc.org | 170.1, 162.5, 149.0, 148.1, 130.1, 128.9, 127.4, 125.7, 123.0, 121.0, 108.5, 106.9, 101.4, 97.2 rsc.org |
To definitively establish the intricate bonding network and spatial relationships within benzo[d]isoxazole derivatives, two-dimensional (2D) NMR techniques are employed. ipb.ptnih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. It is crucial for assigning protons in the fused benzene (B151609) ring and any aliphatic side chains. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.govresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying quaternary carbons and for piecing together the entire molecular skeleton by showing long-range connectivities between different parts of the molecule. nih.govresearchgate.net
The collective data from these 1D and 2D NMR experiments provides a comprehensive and unambiguous structural assignment for this compound and its derivatives. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. rsc.org This is a critical step in confirming the identity of a newly synthesized compound. For benzo[d]isoxazole derivatives, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the assigned structure. rsc.org
Table 2: Example HRMS Data for an Isoxazole Derivative Note: This table provides an example for a related compound to illustrate the precision of HRMS.
| Compound | Technique | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|
| 3,5-diphenyl-4-(phenylethynyl)isoxazole | ESI | 322.1226 | 322.1223 rsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of synthesized benzo[d]isoxazole derivatives and for analyzing reaction mixtures. waters.comnih.gov The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides the molecular weight of each separated component, allowing for the identification of the target compound, byproducts, and any remaining starting materials. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, characteristic IR absorption bands would be expected for the N-H stretching of the amine groups (typically in the 3300-3500 cm⁻¹ region), C=N stretching of the isoxazole ring, and C-H and C=C stretching of the aromatic ring. nih.govresearchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectra of benzo[d]isoxazole derivatives would show characteristic bands for the aromatic ring breathing modes and other skeletal vibrations of the heterocyclic system. nih.govresearchgate.net
Table 3: General IR and Raman Active Vibrational Modes for Related Heterocyclic Amines Note: This table provides general ranges for functional groups found in the target molecule, as specific data for this compound is not publicly available.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretching | 3300 - 3500 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aromatic (C=C) | Stretching | 1400 - 1600 |
| Isoxazole (C=N) | Stretching | ~1600 - 1650 |
| Triazine Ring | Ring Breathing (Raman) | ~770 nih.gov |
The combination of these spectroscopic and analytical methods provides a robust and comprehensive characterization of this compound and its derivatives, ensuring their structural integrity and purity for further research and application.
X-ray Crystallography for Solid-State Structural Analysis
In medicinal chemistry research, co-crystal structures of benzo[d]isoxazole derivatives complexed with their target proteins are particularly illuminating. For instance, studies on derivatives designed as inhibitors for the bromodomain and extra-terminal (BET) family of proteins have utilized X-ray crystallography to reveal the specific intermolecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern binding affinity and selectivity. nih.govnih.gov These analyses provide a solid structural foundation for the rational, structure-based optimization of inhibitor potency and pharmacokinetic properties. nih.govnih.gov
The analysis of the crystal packing reveals how molecules interact with each other in the solid state, highlighting non-covalent interactions like hydrogen bonding and π–π stacking, which influence the material's physical properties. While a specific crystal structure for the parent compound this compound is not publicly available, analysis of its derivatives provides a clear framework for the expected structural features.
| Parameter | Representative Data for a Benzo[d]isoxazole Derivative |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 95.5° |
| Key Bond Lengths | O-N: ~1.42 Å, C=N: ~1.30 Å |
| Dihedral Angles | Angle between benzene and isoxazole rings |
| Intermolecular Interactions | N-H···N hydrogen bonds, π–π stacking |
Note: The data in this table is representative of a plausible benzo[d]isoxazole derivative and is intended for illustrative purposes.
Advanced Chromatographic Separations (e.g., HPLC)
The purification and analysis of this compound and its analogs rely heavily on advanced chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for quantifying its purity.
UPLC, in particular, offers significant advantages over traditional HPLC by using columns with smaller particle sizes (typically sub-2 µm), which provides higher resolution, greater sensitivity, and dramatically reduced analysis times. nih.gov A UPLC system coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) is a powerful tool for the analysis of heterocyclic amines. nih.govwaters.com This combination allows for both the detection of chromophoric moieties within the molecule and the determination of its mass-to-charge ratio, providing unambiguous identification. nih.govjfda-online.com
Methods for analyzing heterocyclic aromatic amines often employ reverse-phase columns, such as C8 or C18, with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govwaters.com The ability to rapidly analyze these compounds is critical for high-throughput screening in drug discovery and for quality control in chemical synthesis. waters.com Furthermore, preparative HPLC can be used to isolate multigram quantities of the purified compound for further studies. For chiral derivatives, specialized techniques such as HPLC on chiral stationary phases, sometimes at low temperatures, can be employed to separate enantiomers. nih.gov
| Parameter | Typical UPLC-MS/MS Method |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate waters.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid waters.com |
| Flow Rate | 0.4 - 0.6 mL/min |
| Detection | PDA (210-400 nm) and Triple Quadrupole MS (ESI+) nih.govnih.gov |
| Analysis Time | < 5 minutes |
| Quantitation Limit | Low ng/mL to pg/mL range nih.gov |
Other Advanced Spectroscopic Probes for Electronic Structure
Beyond standard NMR and IR spectroscopy, other advanced spectroscopic techniques are utilized to probe the intricate electronic structure and photophysical properties of benzo[d]isoxazole derivatives. These methods are particularly valuable for understanding how the molecule interacts with light and how its electronic properties are influenced by its chemical environment.
Fluorescence Spectroscopy is a highly sensitive technique used to study compounds that emit light after absorbing it. The development of fluorescent derivatives of benzo[d]isoxazole is an active area of research. nih.gov By measuring a compound's fluorescence spectrum, intensity, and quantum yield (the efficiency of the fluorescence process), researchers can gain insight into its electronic transitions. nih.gov These properties are critical for applications in bio-imaging and for developing assays, such as the dual-luciferase reporter assays used to evaluate the biological activity of benzo[d]isoxazole-based inhibitors. nih.gov
Solvatochromism , the change in a substance's color with the polarity of the solvent, is another powerful tool. globalresearchonline.net By studying the shift in UV-Visible absorption or fluorescence spectra in different solvents, one can understand the changes in the molecule's dipole moment upon electronic excitation, providing information about the charge distribution in both the ground and excited states. globalresearchonline.net
Computational Chemistry , particularly Time-Dependent Density Functional Theory (TD-DFT), is often used in conjunction with spectroscopy. nih.gov These calculations can predict electronic absorption spectra and help assign experimental spectral features to specific electronic transitions within the molecule, providing a deeper understanding of its electronic structure. nih.gov
| Spectroscopic Technique | Information Obtained | Relevance to Benzo[d]isoxazole Derivatives |
| Fluorescence Spectroscopy | Emission spectra, quantum yield, excited-state lifetime | Characterization of fluorescent probes for bio-imaging and assays. nih.govnih.gov |
| UV-Visible Spectroscopy | Electronic absorption bands, solvatochromic shifts | Understanding electronic transitions and the effect of the chemical environment. globalresearchonline.net |
| Rotational Spectroscopy | Precise molecular geometry, dipole moments, large-amplitude motions | High-resolution structural determination in the gas phase. nih.gov |
| Time-Dependent DFT (TD-DFT) | Predicted electronic spectra, nature of excited states | Complements experimental data to provide a complete picture of electronic properties. nih.gov |
Computational and Theoretical Investigations of Benzo D Isoxazole 3,4 Diamine
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. For a molecule like benzo[d]isoxazole-3,4-diamine, these calculations can elucidate its geometry, stability, and spectroscopic properties.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a popular and effective method for investigating the ground state properties of medium to large-sized molecules due to its balance of accuracy and computational cost. nih.govresearchgate.net DFT calculations focus on the electron density rather than the complex many-electron wavefunction.
In the context of this compound, DFT would be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles. This optimized structure corresponds to the minimum energy conformation of the molecule. From this, various ground state properties can be calculated, including the total energy, dipole moment, and vibrational frequencies. The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G(d,p), cc-pVTZ) is crucial for obtaining accurate results.
Table 1: Illustrative DFT Calculated Ground State Properties of this compound
| Property | Illustrative Value | Significance |
| Total Energy (Hartree) | -550 | A measure of the molecule's stability. |
| Dipole Moment (Debye) | 3.5 | Indicates the overall polarity of the molecule. |
| Highest Occupied Molecular Orbital (HOMO) Energy (eV) | -5.8 | Related to the electron-donating ability. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) | -1.2 | Related to the electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 4.6 | Influences the molecule's electronic transitions and reactivity. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.orgmdpi.com TD-DFT is an extension of DFT that allows for the calculation of electronic excited states.
This method is used to predict the electronic absorption spectrum of the molecule, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. By analyzing the molecular orbitals involved in these electronic transitions, one can characterize them as, for example, π-π* or n-π* transitions. This is crucial for understanding the photophysical properties of the molecule.
Table 2: Illustrative TD-DFT Calculated Excited State Properties of this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 3.9 | 318 | 0.25 | HOMO → LUMO |
| S0 → S2 | 4.5 | 275 | 0.18 | HOMO-1 → LUMO |
| S0 → S3 | 4.9 | 253 | 0.32 | HOMO → LUMO+1 |
Ab Initio Methods for High-Level Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. mdpi.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy, often considered the "gold standard" in computational chemistry.
Due to their high computational cost, these methods are typically used for smaller molecules or to benchmark the results obtained from more computationally efficient methods like DFT. For this compound, high-level ab initio calculations could be used to obtain a highly accurate energy and to validate the geometries and relative energies of different conformations predicted by DFT.
Electronic Structure Analysis
The analysis of the electronic structure provides deep insights into the chemical behavior of a molecule. For this compound, this involves understanding the distribution of electrons and the nature of its frontier molecular orbitals.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. youtube.com The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's reactivity and electronic properties. nih.govresearchgate.net
The HOMO is the orbital from which an electron is most easily removed, and it is associated with the molecule's ability to donate electrons. The LUMO is the orbital to which an electron is most easily added, and it relates to the molecule's electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions, chemical reactivity, and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the benzene (B151609) ring, while the LUMO may have significant contributions from the isoxazole (B147169) ring.
Charge Distribution and Electrostatic Potentials
The distribution of charge within a molecule is key to understanding its interactions with other molecules. This can be analyzed through various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. These methods assign partial charges to each atom in the molecule.
The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around a molecule. researchgate.net The MEP map shows regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen atoms of the amino groups, indicating these as sites for electrophilic interaction.
Aromaticity and Delocalization Indices
The concept of aromaticity, which is crucial to understanding the stability and reactivity of cyclic molecules, is not directly measurable but can be quantified through various computational indices derived from molecular properties. rsc.org For the benzo[d]isoxazole ring system, a key feature of this compound, computational methods are employed to assess the degree of electron delocalization.
Aromaticity is typically associated with properties like bond length equalization, energetic stabilization, and specific magnetic characteristics. rsc.org Computational chemistry provides several descriptors to quantify these properties. Electron delocalization measures, in particular, have become powerful tools for evaluating aromaticity. rsc.org Indices such as the Para-Delocalization Index (PDI) and the Fluctuation (FLU) index are calculated from the electron density to describe the extent of cyclic electron sharing. rsc.org
While specific studies on the aromaticity indices of this compound are not extensively documented, analysis of the parent benzo[d]isoxazole scaffold indicates a fusion of an aromatic benzene ring with a non-aromatic isoxazole ring. The benzene portion retains significant aromatic character, while the isoxazole ring's delocalization is comparatively limited. The introduction of the 3,4-diamine substituents would be expected to modulate the electronic distribution of the entire bicyclic system, a hypothesis that can be precisely tested through further dedicated computational analysis.
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling is a powerful tool for elucidating the complex pathways of chemical reactions. For the synthesis of the benzo[d]isoxazole scaffold, theoretical calculations have been used to understand reaction mechanisms, identify intermediates, and analyze transition states.
One notable example is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes to form the benzo[d]isoxazole core. researchgate.net Density Functional Theory (DFT) calculations have been instrumental in probing the mechanism of this reaction. These studies support a pathway involving the formation of an arylpalladium(II) species. An acyl radical, generated from the aldehyde, undergoes oxidative addition to this intermediate, forming a Pd(IV) intermediate. researchgate.net This high-valent palladium species then undergoes reductive elimination to yield the final benzo[d]isoxazole product. researchgate.net Kinetic isotope effect experiments, when combined with these computational models, help to determine the rate-determining step of the reaction, which can be the initial C-H bond activation. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape (conformation) of a molecule is critical to its biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential shapes a molecule can adopt and how it behaves over time.
For derivatives of benzo[d]isoxazole, these methods are vital in drug design. MD simulations can model the dynamic interactions between a benzo[d]isoxazole-based ligand and its protein target. For instance, in studies of isoxazole amides as inhibitors of the SMYD3 protein, MD simulations were used to equilibrate the system and run production simulations to understand the stability and dynamics of the ligand-protein complex. chemrxiv.org Such simulations, often run for nanoseconds, provide insights into the flexibility of the ligand in the binding pocket and the key interactions that stabilize the bound state. chemrxiv.orgnih.gov
Structure-Activity Relationship (SAR) Studies via Computational Approaches for Derivatives
Computational methods are indispensable for understanding how the chemical structure of benzo[d]isoxazole derivatives relates to their biological function, a concept known as Structure-Activity Relationship (SAR).
Researchers have successfully designed and synthesized numerous benzo[d]isoxazole derivatives with a range of biological activities, including as inhibitors of Hypoxia-Inducible Factor (HIF)-1α, Programmed cell death protein 1 (PD-1)/Programmed death-ligand 1 (PD-L1), and as anticonvulsant agents. nih.govnih.govnih.gov For example, in the development of HIF-1α inhibitors, initial studies revealed that the N-phenylbenzo[d]isoxazole-3-carboxamide structure was crucial for activity. nih.gov Subsequent computational and synthetic efforts explored modifications on the phenyl ring, leading to potent compounds with IC₅₀ values in the nanomolar range. nih.gov Similarly, SAR studies on anticonvulsant derivatives showed that substitution on the pyrrolidine-2,5-dione moiety attached to the benzo[d]isoxazole core significantly impacted efficacy in different seizure models. nih.gov
Ligand-Based and Structure-Based Computational Design
The design of novel benzo[d]isoxazole derivatives often follows two main computational strategies: ligand-based and structure-based design.
Structure-based design relies on the known 3D structure of the biological target. Molecular docking is a primary tool in this approach. In the development of benzo[d]isoxazole derivatives as PD-1/PD-L1 inhibitors, docking analysis was used to predict how the compounds would bind to the PD-L1 dimer. nih.govresearchgate.net These models showed that the inhibitors could fit into the binding pocket, forming key interactions that disrupt the native protein-protein interaction. nih.govresearchgate.net Similarly, the optimization of BET bromodomain inhibitors was guided by co-crystal structures of early leads bound to the BRD4 protein, which provided a solid structural basis for rational design improvements. nih.gov
Ligand-based design is used when the structure of the target is unknown. This approach uses the structures of known active compounds to build a model. Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, is a common ligand-based technique. chemisgroup.us This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical properties of a series of compounds and their biological activities. researchgate.net
For scaffolds related to benzo[d]isoxazole, such as benzoxazoles, 3D-QSAR models have been successfully developed. chemijournal.comchemijournal.com In one study on benzoxazole (B165842) benzenesulfonamide (B165840) derivatives as antidiabetic agents, a statistically significant 3D-QSAR model was built. chemijournal.comchemijournal.com This model, which had a high correlation coefficient (R² = 0.9686), was able to correlate the effects of hydrophobic, hydrogen-bond acceptor, and hydrogen-bond donor groups with the compound's activity. chemijournal.comchemijournal.com The resulting contour maps from the model provide a visual guide for designing new molecules, indicating where bulky groups, electron-withdrawing groups, or hydrogen bond donors might enhance or decrease activity. These models can then be used for the virtual screening of new, potentially more potent, lead compounds. chemijournal.com
Advanced Applications and Materials Science Leveraging Benzo D Isoxazole 3,4 Diamine Scaffolds
Role as Building Blocks in Organic Synthesis and Polymer Chemistry
Benzo[d]isoxazole-3,4-diamine is a valuable intermediate in organic synthesis, primarily utilized as a starting material for more complex molecules. The benzo[d]isoxazole scaffold is a cornerstone in the synthesis of various functional materials and is a key component in several drug molecules. nih.gov Its derivatives have been extensively explored for a multitude of therapeutic areas, demonstrating the scaffold's versatility. Functionalized benzisoxazoles are integral to pharmaceuticals like antipsychotics (e.g., risperidone) and anticonvulsants (e.g., zonisamide). wikipedia.org
The diamine functionality of the target compound makes it particularly useful for building larger molecular architectures. For instance, research has focused on designing and synthesizing novel benzo[d]isoxazole derivatives as potential treatments for epilepsy and cancer. nih.govnih.gov In one study, various derivatives were synthesized and evaluated as anticonvulsants, with the most potent compound showing a high protective index. acs.org Another research effort focused on the rational design of benzo[d]isoxazole derivatives as inhibitors for bromodomain and extra-terminal domain (BET) proteins, which are implicated in prostate cancer. nih.gov These examples underscore the role of the benzo[d]isoxazole core as a fundamental building block in medicinal chemistry for creating targeted therapeutic agents.
In the realm of polymer chemistry, while direct studies on this compound may be limited, the use of structurally similar benzoxazole (B165842) diamines highlights its potential. Isomeric diamines containing a benzoxazole moiety have been successfully used to prepare novel poly(benzoxazole imide)s (PBOPIs). These polymers exhibit excellent thermal stability and desirable mechanical properties, making them suitable for high-performance applications. The diamine nature of the monomer allows for polymerization with tetracarboxylic dianhydrides to create these robust materials. This suggests that this compound could similarly serve as a monomer for creating new classes of high-performance polymers.
Table 1: Examples of Synthesized Benzo[d]isoxazole Derivatives and Their Applications
| Derivative Class | Application/Target | Research Finding |
| N-phenylbenzo[d]isoxazole-3-carboxamides | Anticancer (HIF-1α inhibitors) | Showed potent activity against HIF-1α transcription with IC50 values as low as 24 nM. nih.gov |
| Substituted Benzo[d]isoxazoles | Anticonvulsant (NaV1.1 blockers) | A potent derivative displayed high protection against seizures with an ED50 of 20.5 mg/kg. nih.govacs.org |
| Bivalent Benzo[d]isoxazole Derivatives | Anticancer (BET inhibitors) | A representative inhibitor was 32 times more potent than its monovalent counterpart in cancer cell lines. nih.gov |
Integration into Organic Electronic Materials
The electronic properties of heterocyclic compounds like benzo[d]isoxazole make them attractive candidates for use in organic electronic devices. The fusion of an aromatic benzene (B151609) ring with an electron-rich/deficient heterocycle creates a system with tunable electronic characteristics, which is a key requirement for materials used in organic electronics.
While direct applications of this compound in OLEDs are not widely documented, the extensive use of related benzazole derivatives (such as benzothiazoles, benzimidazoles, and benzothiadiazoles) strongly suggests its potential. These related compounds have been successfully employed as emitters and hole transport layers in OLED devices. researchgate.net For example, derivatives of benzothiazole (B30560) have been synthesized and studied as blue fluorescent materials for OLEDs. researchgate.net Similarly, pyrene-benzimidazole derivatives have been developed as novel blue emitters, with a fabricated OLED device showing an external quantum efficiency (EQE) up to 4.3%. nih.gov
Furthermore, donor-acceptor-donor (D-A-D) type molecules based on 5,6-difluorobenzo[c] acs.orgnih.govnih.govthiadiazole have been designed as deep-red to near-infrared (NIR) emitters, achieving a remarkable EQE of 5.75% in doped devices. frontiersin.org The performance of these related scaffolds is attributed to their electronic structure, which facilitates efficient charge injection, transport, and recombination. Given the structural similarities, the benzo[d]isoxazole core, particularly with the donor amine groups of this compound, could be integrated into D-A structures to develop new, efficient OLED materials.
The field of organic photovoltaics heavily relies on materials with strong light absorption and efficient charge separation and transport. Donor-acceptor (D-A) systems are a cornerstone of modern OPV design, and benzazole derivatives are frequently used as the acceptor unit. Conjugated polymers based on 2,1,3-benzoxadiazole (a structural isomer of benzoisoxazole) have been synthesized for use in organic solar cells, with devices achieving a power conversion efficiency (PCE) as high as 10.33%. metu.edu.tr
Similarly, materials based on benzothiadiazole, another related heterocycle, are widely investigated for OPVs. researchgate.net These materials are known for their strong electron-accepting properties and their ability to form efficient bulk heterojunctions with donor materials. The success of these related compounds suggests that the benzo[d]isoxazole scaffold possesses the fundamental electronic properties required for OPV applications. The diamine groups on this compound can act as electron-donating moieties, allowing the molecule to be used either as a donor material itself or as a building block for more complex D-A polymers and small molecules for solar cell applications.
Table 2: Performance of Related Benzazole Derivatives in Organic Electronics
| Compound Class | Application | Key Performance Metric |
| Benzoxadiazole Polymers | Organic Solar Cell | Power Conversion Efficiency (PCE): 10.33% metu.edu.tr |
| Benzothiadiazole Emitters | Deep-Red/NIR OLED | External Quantum Efficiency (EQE): 5.75% frontiersin.org |
| Pyrene-Benzimidazole Emitters | Blue OLED | External Quantum Efficiency (EQE): 4.3% nih.gov |
Catalytic Applications and Ligand Design
The structural features of this compound, namely the presence of multiple nitrogen and oxygen heteroatoms, make it an intriguing candidate for applications in catalysis and ligand design. These heteroatoms can act as coordination sites for metal ions, suggesting its potential use as a multidentate ligand.
Although research specifically on the catalytic use of this compound is nascent, studies on related structures are promising. For instance, magnetic nanoparticles functionalized with a benzo[d]oxazole derivative have been shown to be an efficient and recyclable catalyst for the synthesis of 1,4-dihydropyridines. nih.gov In another example, a Brønsted acidic ionic liquid gel was used as a heterogeneous catalyst for the synthesis of benzoxazoles. rsc.org Furthermore, a related structure, benzoxaborolone, has been identified as an optimal organocatalyst for converting biomass-derived sugars into 5-hydroxymethylfurfural. mit.edu
The design of molecules that can selectively bind to biological targets is a core concept in drug discovery and is closely related to ligand design. The rational design of benzo[d]isoxazole derivatives to act as potent and selective inhibitors for enzymes and proteins has been demonstrated. nih.gov The two amine groups and the nitrogen atom of the isoxazole (B147169) ring in this compound provide multiple coordination points, making it a potential chelating ligand for various metal catalysts. Such complexes could find use in a range of organic transformations, from cross-coupling reactions to asymmetric synthesis.
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. The ability of a molecule to self-assemble into ordered structures is dictated by the number and arrangement of its hydrogen bond donors and acceptors. This compound is an excellent candidate for forming complex supramolecular structures due to its multiple hydrogen bonding sites. It possesses two primary amine (-NH₂) groups, which are strong hydrogen bond donors, and the isoxazole ring contains both a nitrogen and an oxygen atom that can act as hydrogen bond acceptors.
The potential for self-assembly is clearly illustrated by studies on closely related compounds. For example, a detailed analysis of amides containing N-(benzo[d]thiazolyl) substituents revealed that various combinations of N—H⋯O, N—H⋯N, and C—H⋯O hydrogen bonds lead to the formation of diverse supramolecular assemblies, including one-dimensional ribbons and three-dimensional networks. nih.gov The specific patterns of these interactions dictate the final architecture of the molecular assembly. nih.gov Given that this compound has even more hydrogen bonding capabilities than the amides in that study, it is highly likely to engage in extensive intermolecular hydrogen bonding, leading to the formation of well-defined one-, two-, or three-dimensional self-assembled structures.
Crystal Engineering and Solid-State Materials
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The principles of supramolecular chemistry are directly applicable here, as the non-covalent interactions that drive self-assembly also dictate the packing of molecules in a crystal lattice. The ability of this compound to form multiple hydrogen bonds makes it a prime target for crystal engineering.
By controlling the crystallization conditions or by co-crystallizing it with other molecules, it should be possible to direct the formation of specific solid-state architectures with tailored properties, such as porosity, stability, or electronic conductivity. Studies on benzo[d]isoxazole derivatives have noted that their simple, low molecular weight structures are favorable for pharmaceutical applications, fitting within established guidelines like Lipinski's "Rule of Five". nih.gov Crystal structure analyses of related N-(benzo[d]thiazolyl) amides have provided detailed insights into how different hydrogen bonding motifs and other weak interactions control the packing in the solid state. nih.gov This knowledge can be applied to predict and control the crystal packing of this compound, enabling the rational design of new solid-state materials for applications ranging from pharmaceuticals to organic electronics.
Future Research Directions and Concluding Perspectives on Benzo D Isoxazole 3,4 Diamine
Emerging Synthetic Methodologies
The synthesis of Benzo[d]isoxazole-3,4-diamine hydrochloride typically relies on classical cyclization reactions. However, future research could focus on developing more efficient, sustainable, and versatile synthetic routes by adapting modern methodologies that have proven successful for related benzazole structures.
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, offering rapid reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. orientjchem.orgnih.govarkat-usa.org The application of microwave irradiation to the cyclization steps in the synthesis of this compound could significantly streamline its production. orientjchem.orgnih.gov This method is particularly advantageous for creating libraries of derivatives for screening purposes.
Metal-Catalyzed Cross-Coupling and Annulation: Transition-metal catalysis offers powerful methods for constructing heterocyclic rings. Palladium-catalyzed C-H activation and [4+1] annulation, for instance, has been used to create 1,2-benzisoxazoles from N-phenoxyacetamides and aldehydes. researchgate.net Similarly, rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur provides a route to benzo[d]isothiazoles, a related heterocycle. arkat-usa.org Future work could explore adapting these C-H activation strategies to assemble the this compound core, potentially offering novel and more direct pathways from readily available precursors. Copper-catalyzed reactions, already noted for their role in forming the isoxazole (B147169) ring from hydroximinoyl chlorides and alkynes, could also be further optimized. organic-chemistry.orgorganic-chemistry.org
Green Chemistry Approaches: The development of eco-friendly synthetic protocols is a major goal in modern chemistry. Future syntheses could explore the use of reusable catalysts, such as Brønsted acidic ionic liquid gels, which have been effective in solvent-free preparations of other benzazoles. nih.gov Performing reactions in aqueous media is another green approach that has been successfully applied to the synthesis of related heterocycles. organic-chemistry.org
Table 1: Emerging Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Precursors/Reagents | Relevant Findings |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, cleaner reactions. orientjchem.orgarkat-usa.org | o-Aminophenol derivatives, aldehydes, hydroxylamine (B1172632). orientjchem.orgresearchgate.net | Reduces reaction times from hours to minutes for benzazole synthesis. arkat-usa.org |
| Palladium-Catalyzed C-H Activation | High atom economy, direct functionalization of C-H bonds. researchgate.net | Phenol (B47542) derivatives, aldehydes, N-phenoxyacetamides. researchgate.netnih.gov | Enables simultaneous C-C and C=N bond formation to build the core. researchgate.net |
| Copper-Catalyzed Cyclization | Use of inexpensive and abundant catalyst, good functional group tolerance. organic-chemistry.org | 2-aminophenols, β-diketones, o-haloanilides. organic-chemistry.orgorganic-chemistry.org | Effective for forming the benzoxazole (B165842) ring system under mild conditions. organic-chemistry.org |
| Green Catalysis | Recyclable catalysts, solvent-free or aqueous conditions, reduced waste. nih.gov | o-Aminophenols, aldehydes. | Brønsted acidic ionic liquids have proven efficient and reusable for benzazole synthesis. nih.gov |
Exploration of Novel Chemical Transformations
The true potential of this compound lies in its capacity as a versatile building block. The presence of two nucleophilic amine groups on the benzene (B151609) ring, in addition to the reactive isoxazole moiety, opens the door to a wide array of chemical transformations that remain to be explored.
Derivatization of the Diamine Functionality: The 3,4-diamine arrangement is a key feature for constructing novel molecular architectures. These primary aromatic amines can undergo a host of reactions, including:
Condensation Reactions: Reaction with dicarbonyl compounds (e.g., α-diketones, β-ketoesters) could lead to the formation of new, fused heterocyclic systems, such as pyrazines or diazepines, appended to the benzo[d]isoxazole core.
Acylation and Sulfonylation: Treatment with acyl chlorides or sulfonyl chlorides would yield a diverse library of amide and sulfonamide derivatives, allowing for the fine-tuning of physicochemical properties.
Schiff Base Formation: Condensation with various aldehydes can form Schiff bases, which are valuable intermediates for synthesizing further complex structures or can be investigated for their own biological activities. nih.gov
Isoxazole Ring Transformations: The isoxazole ring itself is not inert and can participate in unique transformations. Research on other isoxazole-containing compounds has shown that the N-O bond is susceptible to cleavage under certain conditions.
Reductive Ring Opening: The isoxazole ring can be reductively cleaved, which could transform the benzo[d]isoxazole core into an o-hydroxy amino nitrile or related structures, providing access to entirely different classes of compounds. researchgate.net
Ring Expansion/Transformation: Isoxazoles can be rearranged into other heterocyclic systems. For example, Mo(CO)₆-mediated ring expansion of isoxazoles has been used to prepare 4-pyridones. beilstein-journals.org Investigating similar transformations for this compound could yield novel scaffolds with unique properties.
Table 2: Potential Novel Chemical Transformations of this compound
| Reaction Type | Reagents/Conditions | Potential Product Class | Research Goal |
| Heterocycle Annulation | α-Diketones, β-Ketoesters | Fused Pyrazine/Diazepine Derivatives | Creation of complex polycyclic systems with new properties. |
| Amide/Sulfonamide Synthesis | Acyl/Sulfonyl Chlorides | Diamide/Disulfonamide Derivatives | Library synthesis for structure-activity relationship (SAR) studies. |
| Schiff Base Condensation | Aromatic/Aliphatic Aldehydes | Di-imine Derivatives | Synthesis of novel ligands and precursors for further cyclization. nih.gov |
| Reductive Ring Scission | Reducing agents (e.g., H₂/Pd, NaBH₄) | o-Hydroxy Amino Nitriles | Access to different chemical scaffolds from a common precursor. researchgate.net |
| Ring Expansion | Metal Carbonyls (e.g., Mo(CO)₆) | Fused Pyridone Derivatives | Synthesis of novel and potentially bioactive heterocyclic systems. beilstein-journals.org |
Advanced Computational Predictions and Validations
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, saving both time and resources. For a molecule like this compound, where experimental data is scarce, in silico studies are invaluable.
Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure of the molecule. researchgate.netnih.gov This allows for the prediction of key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and bond lengths and angles. researchgate.netdergipark.org.tr This information can be used to predict the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack, thereby guiding the design of the novel chemical transformations discussed previously.
Molecular Docking: A primary application of benzisoxazole derivatives is in medicinal chemistry. nih.gov Molecular docking simulations can predict how this compound and its future derivatives might bind to the active sites of biological targets like enzymes and receptors. nih.govsphinxsai.combepls.com By screening virtual libraries of its derivatives against proteins implicated in various diseases, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities, accelerating the drug discovery process.
Molecular Dynamics (MD) Simulations: Following docking studies, MD simulations can be used to validate the stability of the predicted ligand-protein complexes over time. researchgate.net These simulations provide insights into the dynamic behavior of the complex, confirming the stability of key interactions (like hydrogen bonds) and ensuring the predicted binding mode is maintained in a more realistic, solvated environment.
Table 3: Application of Computational Methods to this compound Research
| Computational Method | Key Application | Predicted Properties/Outputs | Research Objective |
| Density Functional Theory (DFT) | Electronic Structure Analysis | HOMO/LUMO energies, MEP maps, reactivity indices, spectroscopic properties. researchgate.netdergipark.org.tr | Predict reactivity, guide synthetic efforts, and understand electronic properties. |
| Molecular Docking | Virtual Screening & Binding Pose Prediction | Binding affinity scores, protein-ligand interactions (H-bonds, hydrophobic contacts). sphinxsai.combepls.com | Identify potential biological targets and prioritize compounds for synthesis. |
| Molecular Dynamics (MD) Simulation | Complex Stability Validation | Root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), interaction stability. researchgate.net | Confirm the stability of predicted protein-ligand interactions over time. |
Interdisciplinary Research Opportunities in Materials Science
The application of heterocyclic compounds is not limited to medicine; they are also crucial components in advanced materials. rsc.org The rigid, planar structure of the benzo[d]isoxazole core, combined with the two reactive amine groups, makes this compound an attractive monomer for the synthesis of novel polymers and functional materials.
Heterocyclic Polymers: The diamine functionality allows this compound to act as a monomer in polycondensation reactions. rsc.orgresearchgate.net Reaction with diacyl chlorides or dianhydrides could produce novel polyamides or polyimides. The incorporation of the benzo[d]isoxazole heterocycle into the polymer backbone is expected to impart high thermal stability and rigidity. rsc.org These properties are highly sought after for applications in aerospace and electronics.
Photoconducting and Electro-optical Materials: Heterocyclic polymers, particularly those containing electron-rich systems like carbazole, are known for their interesting electro-optical and photochemical properties. iosrjournals.org The electron-rich nature of the this compound moiety suggests that polymers derived from it could exhibit photoconductivity or be useful in organic light-emitting diodes (OLEDs) or as components in dye-sensitized solar cells. The polarity of the heterocycle could also enhance the solubility of the resulting polymers in organic solvents. google.com
Corrosion Inhibitors: Aromatic compounds containing heteroatoms (N, S, O) and amine groups are often effective corrosion inhibitors for metals in acidic environments. They function by adsorbing onto the metal surface and forming a protective layer. The multiple heteroatoms and amino groups in this compound make it a promising candidate for investigation as a novel corrosion inhibitor.
Table 4: Potential Materials Science Applications for this compound
| Application Area | Material Type | Role of this compound | Desired Properties |
| High-Performance Plastics | Polyamides, Polyimides | Diamine monomer | High thermal stability, mechanical strength, rigidity. rsc.org |
| Organic Electronics | Photoconducting Polymers | Electron-rich heterocyclic unit | Photoconductivity, charge transport, electroluminescence. iosrjournals.org |
| Corrosion Protection | Surface Coating/Inhibitor | Adsorptive molecule | Strong adsorption to metal surfaces, formation of a protective barrier. |
| Specialty Dyes & Pigments | Chromophore Precursor | Aromatic diamine for azo coupling | Strong light absorption, chemical stability. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
